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Compound of Interest |

Compound Name: Isobutyranilide
CAS No.: 4406-41-1
Cat. No.: B1607330
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
Isobutyranilide (IUPAC Name: 2-methyl-N-phenylpropanamide), a compound of interest in
various chemical and pharmaceutical research domains. This document collates and presents
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
complete with detailed experimental protocols to support research and development activities.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for Isobutyranilide,
presented in a clear and structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While experimentally obtained and fully assigned high-resolution NMR data from peer-reviewed
literature is not readily available in the public domain, the following tables provide predicted *H
and 3C NMR chemical shifts for Isobutyranilide. These predictions are based on established
principles of NMR spectroscopy and analysis of its chemical structure.
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Table 1: Predicted *H NMR Spectroscopic Data for Isobutyranilide

. . Coupling

Chemical Shift Lo .
Protons Multiplicity Integration Constant (J,

(3, ppm)

Hz)

-CH(CHs)2 ~12 Doublet 6H ~7.0
-CH(CHs3)2 ~25 Septet 1H ~7.0
Aromatic-H

~75 Doublet 2H ~8.0
(ortho)
Aromatic-H .

~7.3 Triplet 2H ~8.0
(meta)
Aromatic-H ]

~7.1 Triplet 1H ~75
(para)
-NH- ~8.0 Singlet (broad) 1H -

Table 2: Predicted 13C NMR Spectroscopic Data for Isobutyranilide

Carbon Atom

Chemical Shift (6, ppm)

-CH(CH3)2 ~ 20

-CH(CHs)2 ~ 36

Aromatic C (para) ~124
Aromatic C (ortho) ~120
Aromatic C (meta) ~129
Aromatic C (ipso) ~138
C=0 (Amide) ~ 176

Infrared (IR) Spectroscopy Data.[1]
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The following table outlines the key absorption bands observed in the gas-phase IR spectrum
of Isobutyranilide.[1]

Table 3: Infrared (IR) Spectroscopic Data for Isobutyranilide

Wavenumber (cm~?) Intensity Assignment
~ 3300 Strong, Broad N-H Stretch
~ 3050 Medium Aromatic C-H Stretch

Aliphatic C-H Stretch

~ 2970 Strong )
(asymmetric)
) Aliphatic C-H Stretch
~ 2870 Medium )
(symmetric)
~ 1670 Very Strong C=0 Stretch (Amide I)
~ 1540 Strong N-H Bend (Amide II)
~ 1600, 1490, 1440 Medium-Strong Aromatic C=C Bending
C-H Out-of-plane Bending
~ 750, 690 Strong

(monosubstituted benzene)

Mass Spectrometry (MS) Data.[1]

The mass spectrum of Isobutyranilide obtained by electron ionization (El) shows a distinct
fragmentation pattern. The key peaks are summarized in the table below.[1]

Table 4. Mass Spectrometry (MS) Data for Isobutyranilide
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miz Relative Intensity (%) Proposed Fragment

163 35 [M]* (Molecular lon)

120 10 [M - CsH7]*

93 100 [CeHsNH2]* (Aniline)

77 20 [CeHs]* (Phenyl)

71 80 [CaH70]* (Isobutyryl cation)

43 65 [CsH7]* (Isopropyl cation)
Experimental Protocols

This
to gu

Nu

section provides detailed methodologies for the spectroscopic techniques cited, intended
ide researchers in replicating these analyses.

clear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of Isobutyranilide is dissolved in 0.5-0.7 mL

of

a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift

referencing (6 = 0.00 ppm).

¢ Instrumentation: *H and 13C NMR spectra are recorded on a high-field NMR spectrometer,

typically operating at a frequency of 400 MHz or higher for protons.

» Data Acquisition:

'H NMR: A standard single-pulse experiment is performed. Key parameters include a
spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good
signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

13C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets
for each carbon environment. A wider spectral width (e.g., 0-200 ppm) is required. Due to
the lower natural abundance and sensitivity of the 3C nucleus, a larger number of scans
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(typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are
necessary.

o Data Processing: The raw free induction decay (FID) is processed using Fourier
transformation, followed by phase and baseline correction to obtain the final spectrum. For
'H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): A small amount of Isobutyranilide (1-2 mg) is
finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using
an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using
a hydraulic press.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

o Data Acquisition: A background spectrum of the empty sample compartment is first recorded.
The KBr pellet containing the sample is then placed in the sample holder. The spectrum is
typically recorded over the mid-IR range (4000-400 cm~1) with a resolution of 4 cm—1,
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

o Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: A small amount of Isobutyranilide is introduced into the mass
spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct
insertion probe. For GC-MS, the sample is first vaporized and separated from other
components on a capillary column.

« lonization (Electron lonization - El): In the ion source, the gaseous sample molecules are
bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to
lose an electron, forming a positively charged molecular ion ([M]*), and to fragment into
smaller charged species.
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e Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

» Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of Isobutyranilide.
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Caption: Workflow for the spectroscopic analysis of Isobutyranilide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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